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Introduction
CB-1158 is a first-in-class, potent, and orally bioavailable small-molecule inhibitor of arginase

(ARG), an enzyme that plays a critical role in tumor immune evasion. Arginase, particularly

arginase 1 (ARG1), is highly expressed by myeloid-derived suppressor cells (MDSCs) and

other immunosuppressive myeloid cells within the tumor microenvironment. By depleting the

essential amino acid L-arginine, arginase impairs the proliferation and effector function of T

cells and Natural Killer (NK) cells, thereby dampening the anti-tumor immune response. CB-

1158 is designed to reverse this immunosuppressive mechanism by inhibiting arginase activity,

restoring L-arginine levels, and subsequently enhancing anti-tumor immunity. This document

provides a comprehensive overview of the preclinical data supporting the efficacy of CB-1158.

Mechanism of Action
CB-1158 targets and inhibits arginase, leading to an increase in L-arginine levels within the

tumor microenvironment. L-arginine is essential for T cell activation, proliferation, and the

development of effector functions. By restoring L-arginine availability, CB-1158 promotes the

activity of cytotoxic T lymphocytes (CTLs) and NK cells, key players in the immune-mediated

destruction of cancer cells. Preclinical studies have demonstrated that the anti-tumor efficacy of

CB-1158 is dependent on a functional immune system, as its effects are abrogated in

immunocompromised mice.[1][2] The mechanism involves an increase in the infiltration of

CD3+ and CD8+ T cells into the tumor.[1]
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Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on CB-1158.

Table 1: In Vitro Inhibitory Activity of CB-1158

Target Source IC50 (nM)

Arginase 1 (ARG1) Recombinant Human 86[3][4]

Arginase 2 (ARG2) Recombinant Human 296[3][4]

Arginase 1 (ARG1) Human Granulocyte Lysate 178[4]

Arginase 1 (ARG1) Human Erythrocyte Lysate 116[4]

Arginase 1 (ARG1)
Primary Human Hepatocyte

Lysate
158[4]

Arginase 1 (ARG1) Cancer Patient Plasma 122[4]

Table 2: In Vivo Pharmacodynamic Effects of CB-1158 in Mice

Model Treatment
Fold Increase in
Tumor Arginine

Fold Increase in
Plasma Arginine

Lewis Lung

Carcinoma (LLC)
CB-1158 3-4[1]

Significantly

Increased[1]

Phase 1 Human Study

(for reference)
50 mg CB-1158 Not Applicable 2.4[5][6]

Phase 1 Human Study

(for reference)
100 mg CB-1158 Not Applicable 4[5][6]

Table 3: In Vivo Anti-Tumor Efficacy of CB-1158 in Syngeneic Mouse Models
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Tumor Model Treatment Outcome

Lewis Lung Carcinoma (LLC) CB-1158 Monotherapy
Significant tumor growth

inhibition[1][3]

CT26 (Colon Carcinoma) CB-1158 Monotherapy
Significant tumor growth

inhibition[3]

B16 (Melanoma) CB-1158 Monotherapy
Significant tumor growth

inhibition[3]

4T1 (Breast Cancer) CB-1158 Monotherapy
Significant tumor growth

inhibition[3]

LLC
CB-1158 + Checkpoint

Inhibitors

Reduced tumor growth,

increased tumor-infiltrating

CD8+ T-cells[2]

4T1
CB-1158 + anti-PD-1 + anti-

CTLA-4

Reduced tumor growth and

lung metastases[2]

CT26
CB-1158 + PD-L1 Blockade or

Gemcitabine
Inhibited tumor growth[4]

Experimental Protocols
In Vitro Arginase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CB-1158 against

recombinant and native arginase.

Methodology:

Recombinant human arginase or lysates from human granulocytes, erythrocytes, or

hepatocytes were used as the enzyme source.

The enzyme was incubated with varying concentrations of CB-1158.

The substrate, L-arginine, was added to initiate the enzymatic reaction.

The reaction was allowed to proceed for a defined period at 37°C.
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The reaction was stopped, and the amount of urea produced was quantified using a

colorimetric assay.

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic

equation.

T-Cell Proliferation Assay (MDSC Co-culture)
Objective: To assess the ability of CB-1158 to reverse myeloid cell-mediated suppression of T-

cell proliferation.

Methodology:

Peripheral Blood Mononuclear Cells (PBMCs) containing MDSCs and T-cells were isolated

from cancer patients.[1]

Alternatively, isolated granulocytes or MDSCs were co-cultured with isolated T-cells.[7]

The co-cultures were stimulated with T-cell activators (e.g., anti-CD3/CD28 antibodies or

phytohemagglutinin).

Varying concentrations of CB-1158 were added to the co-cultures.

T-cell proliferation was measured after a 3-5 day incubation period using methods such as

[3H]-thymidine incorporation or CFSE dilution assays.

The dose-dependent increase in T-cell proliferation in the presence of CB-1158 was

quantified.[1]

In Vivo Syngeneic Mouse Tumor Models
Objective: To evaluate the single-agent and combination anti-tumor efficacy of CB-1158 in

immunocompetent mice.

Methodology:

Syngeneic tumor cells (e.g., LLC, CT26, B16, 4T1) were implanted subcutaneously into the

flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).
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Once tumors reached a palpable size, mice were randomized into treatment groups.

CB-1158 was administered orally, typically twice daily.[1]

For combination studies, checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1, anti-CTLA-4) or

chemotherapy agents were administered according to established protocols.

Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.

At the end of the study, tumors were excised for pharmacodynamic and immunological

analysis, including measurement of L-arginine levels and characterization of immune cell

infiltrates by flow cytometry or immunohistochemistry.[1][2]

Visualizations
Caption: Mechanism of action of CB-1158 in the tumor microenvironment.
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Caption: General experimental workflow for in vivo efficacy studies.
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Conclusion
The preclinical data for CB-1158 strongly support its mechanism of action as a potent arginase

inhibitor that can reverse myeloid cell-mediated immune suppression. Through the restoration

of L-arginine levels in the tumor microenvironment, CB-1158 enhances T-cell and NK-cell

function, leading to significant anti-tumor efficacy in various syngeneic mouse models.[1][3][7]

Notably, CB-1158 has demonstrated both single-agent activity and synergy with immune

checkpoint inhibitors and chemotherapy.[3][4][8] These compelling preclinical findings have

provided a strong rationale for the clinical development of CB-1158 as a novel immuno-

oncology agent.[3][9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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